Methyl 1-ethylpyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

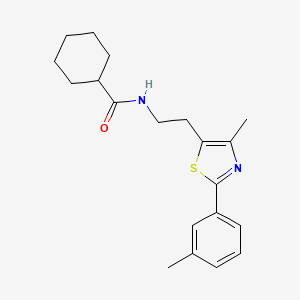

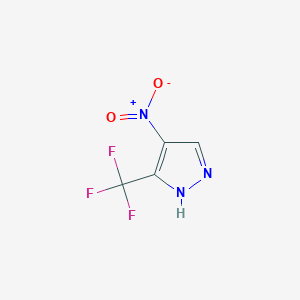

“Methyl 1-ethylpyrazole-4-carboxylate” is a chemical compound. It is also known as "Ethyl 1-Ethylpyrazole-4-carboxylate" . The IUPAC name of this compound is ethyl 1-ethyl-1H-pyrazole-4-carboxylate . The InChI code of the compound is 1S/C8H12N2O2/c1-3-10-6-7(5-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest in recent years due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Various strategies have been employed for the synthesis of pyrazole derivatives, including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H12N2O2 . The molecular weight of the compound is 168.2 .Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are versatile synthetic intermediates in preparing relevant chemicals in various fields .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique

Fluorination and Electrolytic Anodic Oxidation

Methyl 1-ethylpyrazole-4-carboxylate is utilized in the selective fluorination process, particularly in the synthesis of fluorinated pyrazole-4-carboxylates. Makino and Yoshioka (1988) explored the fluorination of ethyl 1-methylpyrazole-4-carboxylate with poly(hydrogen fluoride)-pyridine-triethylamine complex under electrolytic anodic oxidation to yield new fluorinated compounds (Makino & Yoshioka, 1988).

Phosphine-Catalyzed Annulation

Zhu, Lan, and Kwon (2003) reported on the use of ethyl 2-methyl-2,3-butadienoate, a compound related to this compound, in phosphine-catalyzed [4 + 2] annulation. This reaction leads to the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Corrosion Inhibition

In the field of corrosion science, Chetouani et al. (2005) explored the inhibitive action of bipyrazolic compounds, which include structures similar to this compound, on the corrosion of pure iron in acidic media. Their findings highlighted the efficiency of these compounds as corrosion inhibitors (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Mécanisme D'action

The mechanism of action of pyrazole derivatives can vary depending on their specific structure and the context in which they are used . For instance, some pyrazole derivatives have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .

Safety and Hazards

“Methyl 1-ethylpyrazole-4-carboxylate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

The future directions for “Methyl 1-ethylpyrazole-4-carboxylate” and other pyrazole derivatives are likely to involve further exploration of their synthesis and applications. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications . This includes the development of new strategies for the synthesis of pyrazole derivatives and the investigation of their diverse and valuable synthetical, biological, and photophysical properties .

Propriétés

IUPAC Name |

methyl 1-ethylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-5-6(4-8-9)7(10)11-2/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKNOODYRIFJDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2466298.png)

![2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2466301.png)

![2-[9-(4-Methylphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B2466305.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2466314.png)

![[(2R,3As,6aS)-2-amino-2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-yl]methanol;hydrochloride](/img/structure/B2466317.png)